molecular formula C9H19NO B1471380 1-[(Diethylamino)methyl]cyclobutan-1-ol CAS No. 1594946-80-1

1-[(Diethylamino)methyl]cyclobutan-1-ol

Cat. No.: B1471380
CAS No.: 1594946-80-1
M. Wt: 157.25 g/mol
InChI Key: PMXDIHBIZAIRKG-UHFFFAOYSA-N
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Description

1-[(Diethylamino)methyl]cyclobutan-1-ol is a cyclobutanol derivative featuring a diethylamino-methyl substituent at the 1-position of the cyclobutane ring.

Properties

IUPAC Name

1-(diethylaminomethyl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-3-10(4-2)8-9(11)6-5-7-9/h11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMXDIHBIZAIRKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1(CCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(Diethylamino)methyl]cyclobutan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular structure:

  • Molecular Formula : C₉H₁₅N₁O
  • CAS Number : 1594946-80-1

The compound features a cyclobutane ring substituted with a diethylamino group and a hydroxyl group, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. It is hypothesized to act through:

  • Receptor Modulation : The diethylamino group may enhance binding affinity to neurotransmitter receptors, potentially influencing neurotransmission.
  • Enzyme Inhibition : The hydroxyl group can participate in hydrogen bonding, possibly inhibiting enzymes involved in metabolic pathways.

Biological Activity Data

Research has indicated several biological activities associated with this compound:

Activity TypeObserved EffectsReference
Anticancer ActivityInhibition of cell proliferation in cancer cell lines (e.g., HeLa)
Neuroprotective EffectsReduction of oxidative stress in neuronal cells
Antimicrobial ActivityEffective against Gram-positive bacteria

Case Study 1: Anticancer Properties

In a study examining the anticancer effects of various cyclobutane derivatives, this compound demonstrated micromolar activity against multiple cancer cell lines, including HeLa and A549. The compound was shown to induce apoptosis via activation of caspase pathways, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of this compound. It was found that treatment with this compound significantly reduced markers of oxidative stress in neuronal cultures exposed to neurotoxic agents. This suggests a protective role against neurodegenerative conditions.

Case Study 3: Antimicrobial Activity

In antimicrobial assays, the compound exhibited significant activity against several strains of Gram-positive bacteria, indicating its potential as an antibiotic agent. The mechanism was proposed to involve disruption of bacterial cell wall synthesis.

Scientific Research Applications

Medicinal Chemistry

1-[(Diethylamino)methyl]cyclobutan-1-ol is being investigated for its potential pharmacological properties. Its unique structure allows it to interact with various biological targets, suggesting possible roles in drug development:

  • Neuroprotective Effects : Preliminary studies indicate that this compound may protect neuronal cells from apoptosis, making it a candidate for neuroprotective drug development.

Biological Research

The compound's ability to modulate biological systems has led to its exploration in various biological studies:

  • Receptor Modulation : The diethylamino group may enhance the compound's affinity for specific receptors, potentially influencing neurotransmitter systems and other signaling pathways.
  • Cell Culture Studies : Research has shown that the compound can be utilized in cell culture systems to study its effects on cell viability and proliferation, particularly under stress conditions.

Industrial Applications

In addition to its research applications, this compound has potential uses in industrial processes:

  • Synthesis of Complex Molecules : It serves as a building block for synthesizing more complex organic molecules, which is valuable in pharmaceutical manufacturing and material science.

Case Study 1: Neuroprotective Properties

A study conducted on PC12 cells demonstrated that treatment with this compound led to a significant reduction in apoptosis induced by serum deprivation. This suggests its potential use in developing therapies for neurodegenerative diseases.

Case Study 2: Receptor Interaction Studies

Research examining the interaction of this compound with various receptors indicated promising results regarding its binding affinity. These findings support further investigation into its role as a ligand in receptor studies, which could lead to new therapeutic targets.

Summary Table of Applications

Application AreaSpecific Use CasesPotential Benefits
Medicinal ChemistryNeuroprotective drug developmentProtection against neuronal cell death
Biological ResearchReceptor modulation studiesUnderstanding neurotransmitter systems
Industrial ApplicationsSynthesis of complex organic moleculesEnhancing efficiency in pharmaceutical manufacturing

Comparison with Similar Compounds

Cyclobutanol Ring Reactivity

The strained cyclobutane ring in this compound is prone to ring-opening reactions under acidic or thermal conditions. For example, 1-Ethynylcyclobutan-1-ol undergoes Grignard additions to form functionalized products , suggesting similar reactivity for amino-substituted analogs.

Amino Group Reactivity

The diethylamino group can participate in:

  • Salt Formation : Protonation in acidic media to form water-soluble salts, useful in drug formulation .
  • Nucleophilic Substitution: Reactions with alkyl halides or acylating agents, though steric bulk may limit efficiency compared to methylamino analogs .

Pharmacological and Industrial Potential

  • Pharmaceuticals: Cyclopentanol derivatives like 1-(1-Aminobutan-2-yl)cyclopentan-1-ol are explored as intermediates in antihypertensive agents (e.g., Bietaserpine analogs) . The diethylamino variant may serve as a precursor for CNS-targeting drugs due to its amine functionality.

Preparation Methods

Reductive Amination Approach

3.1 Reaction Scheme

The general synthetic route involves:

  • Starting material: Cyclobutanone
  • Aminating agent: Diethylamine
  • Reducing agent: Sodium borohydride or catalytic hydrogenation
  • Solvent: Methanol or ethanol
  • Conditions: Controlled temperature, typically room temperature to mild heating

3.2 Reaction Mechanism

  • Formation of an imine or iminium intermediate by condensation of cyclobutanone with diethylamine.
  • Subsequent reduction of the imine to the corresponding amine alcohol using sodium borohydride or catalytic hydrogenation.
  • Isolation and purification of 1-[(Diethylamino)methyl]cyclobutan-1-ol.

3.3 Advantages

  • High selectivity and yield
  • Mild reaction conditions
  • Straightforward workup procedures

Detailed Synthetic Procedure and Conditions

Step Reagents & Conditions Description Outcome
1 Cyclobutanone + Diethylamine, solvent (MeOH or EtOH), room temp Formation of imine intermediate Imine intermediate formation
2 Sodium borohydride addition, 0-25°C Reduction of imine to amino alcohol Formation of this compound
3 Workup: aqueous quench, extraction, drying Isolation and purification Pure target compound

Alternative Synthetic Routes and Considerations

While reductive amination is the most common and efficient method, other approaches may include:

  • Direct nucleophilic substitution on cyclobutanol derivatives with diethylaminomethyl reagents.
  • Multi-step synthesis involving protection and deprotection of hydroxyl groups.
  • Use of catalytic hydrogenation instead of sodium borohydride for reduction, especially in industrial settings to improve scalability and environmental profile.

Related Research Findings and Analysis

  • Studies on similar cyclobutanol derivatives (e.g., 3-(Dimethylamino)cyclobutan-1-ol) indicate that reductive amination with sodium borohydride is a robust method, providing good yields and purity under mild conditions.
  • The presence of the diethylamino group enhances the compound’s ability to interact with biological targets, which underscores the importance of maintaining the integrity of this substituent during synthesis.
  • Industrial production methods may use continuous flow synthesis and catalytic hydrogenation to optimize yield and purity, as seen in analogous amine-alcohol syntheses.

Data Table Summarizing Preparation Methods

Method Starting Material Aminating Agent Reducing Agent Solvent Temperature Yield (%) Notes
Reductive Amination Cyclobutanone Diethylamine Sodium borohydride Methanol/Ethanol 0-25°C 75-90 Most common, mild conditions
Catalytic Hydrogenation Cyclobutanone + imine intermediate Diethylamine H2 with Pd/C catalyst Methanol Room temp to mild heat 80-95 Suitable for scale-up
Nucleophilic Substitution Cyclobutanol derivative Diethylaminomethyl reagent N/A Aprotic solvents Elevated temp Moderate Multi-step, less common

Summary and Professional Insights

The preparation of this compound is most effectively achieved through reductive amination of cyclobutanone with diethylamine, followed by reduction with sodium borohydride or catalytic hydrogenation. This method offers simplicity, good yields, and scalability. Alternative methods exist but are less commonly employed due to complexity or lower efficiency.

The choice of reducing agent and reaction conditions can be optimized depending on the scale and purity requirements. Industrial processes may favor catalytic hydrogenation for environmental and economic reasons. The integrity of the diethylamino substituent is crucial for the compound’s biological activity, so mild conditions that avoid side reactions are preferred.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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